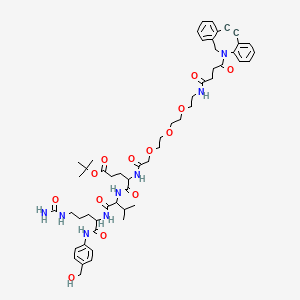
DBCO-PEG4acetic-EVCit-PAB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG4acetic-EVCit-PAB is a cathepsin cleavable peptide linker used primarily in bioconjugation and drug delivery research. This compound contains a terminal dibenzocyclooctyne (DBCO) group linked through a linear polyethylene glycol (PEG) chain, making it highly reactive and suitable for selective conjugation to azides or other strained alkenes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4acetic-EVCit-PAB involves multiple steps, starting with the preparation of the DBCO group, followed by the attachment of the PEG chain, and finally the incorporation of the acetic-EVCit-PAB moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of stable bonds between the different components .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The use of automated synthesis equipment and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG4acetic-EVCit-PAB undergoes various chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the DBCO group reacting with azides to form stable triazole linkages.
Cleavage by Cathepsins: The peptide linker is cleavable by cathepsins, which are proteolytic enzymes.
Common Reagents and Conditions
SPAAC Reactions: Typically conducted in aqueous or organic solvents at room temperature, using azide-containing molecules as reactants.
Cathepsin Cleavage: Performed under physiological conditions, often in buffer solutions that mimic the cellular environment.
Major Products Formed
Triazole Linkages: Formed during SPAAC reactions, resulting in stable bioconjugates.
Cleaved Peptide Fragments: Generated upon cathepsin cleavage, releasing the active drug or molecule.
Scientific Research Applications
DBCO-PEG4acetic-EVCit-PAB has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the study of protein-protein interactions and cellular processes through bioconjugation.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Employed in the production of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of DBCO-PEG4acetic-EVCit-PAB involves its selective reactivity with azides through SPAAC, forming stable triazole linkages. The PEG chain enhances solubility and flexibility, while the cathepsin-cleavable peptide linker ensures the release of the active drug or molecule in the target environment. The molecular targets include proteins and peptides containing azide groups, and the pathways involved are primarily related to bioconjugation and drug delivery .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG3acetic-EVCit-PAB: A similar compound with a shorter PEG chain, used for similar applications in bioconjugation and drug delivery.
DBCO-PEG3-propionic EVCit-PAB: Another variant with a different linker structure, also used in the synthesis of antibody-drug conjugates.
Uniqueness
DBCO-PEG4acetic-EVCit-PAB stands out due to its longer PEG chain, which provides greater solubility and flexibility. The cathepsin-cleavable peptide linker ensures precise release of the active molecule, making it highly effective for targeted drug delivery .
Properties
Molecular Formula |
C54H72N8O13 |
|---|---|
Molecular Weight |
1041.2 g/mol |
IUPAC Name |
tert-butyl 4-[[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-5-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C54H72N8O13/c1-36(2)49(52(70)60-42(14-10-26-57-53(55)71)50(68)58-41-20-16-37(34-63)17-21-41)61-51(69)43(22-25-48(67)75-54(3,4)5)59-46(65)35-74-32-31-73-30-29-72-28-27-56-45(64)23-24-47(66)62-33-40-13-7-6-11-38(40)18-19-39-12-8-9-15-44(39)62/h6-9,11-13,15-17,20-21,36,42-43,49,63H,10,14,22-35H2,1-5H3,(H,56,64)(H,58,68)(H,59,65)(H,60,70)(H,61,69)(H3,55,57,71) |
InChI Key |
MFLUIFOUUUKGRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1-(3-((dimethylamino)methyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-phenylpropan-1-one dihydrochloride](/img/structure/B12304552.png)
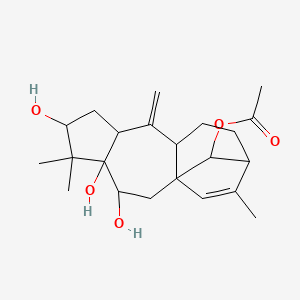
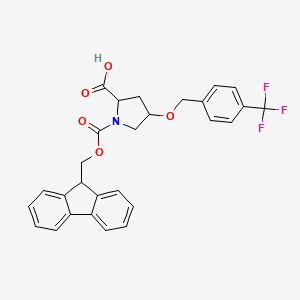
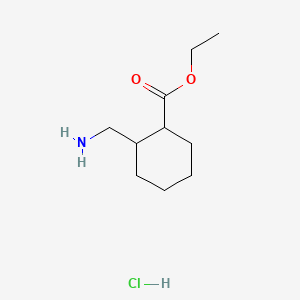
![cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro [4.5]dec-3-en-4-yl beta-D-glucopyranoside](/img/structure/B12304577.png)
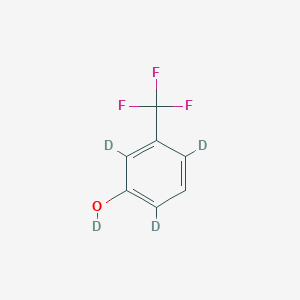
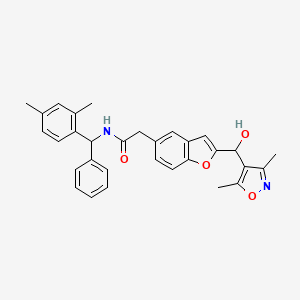
![rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine, cis](/img/structure/B12304614.png)
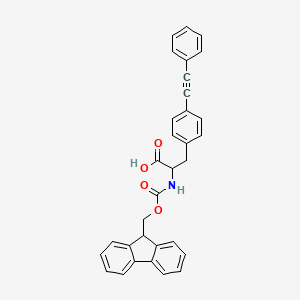
![17-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12304621.png)
![rac-[(1R,5R)-6,6-dimethoxybicyclo[3.2.0]heptan-3-yl]methanol](/img/structure/B12304622.png)
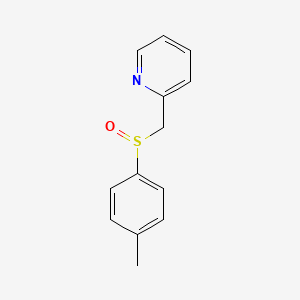
![[6-[4-(dimethylamino)-5-hydroxy-6-[[(14Z)-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-7-propanoyloxy-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12304639.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate](/img/structure/B12304641.png)
